N-[(1-benzylpiperidin-4-yl)methyl]-3-phenylpropanamide

Medicinal Chemistry Structure-Activity Relationship Opioid Receptor Ligands

Researchers sourcing fentanyl-like or sigma-1 probes often face the risk of substituting CAS 953933-47-6 with direct amide analogs like benzylfentanyl, invalidating SAR data. This compound's unique methylene spacer fundamentally alters pharmacophore geometry, making exact sourcing critical. - Distinct scaffold for quantifying spacer elongation effects on σ₁ affinity and MOR activation. - Ideal precursor for radiolabeled/fluorescent probes via methylene conjugation handle. - Certified reference material differentiated by MW (336.5 g/mol) from benzylfentanyl in LC-MS/MS methods.

Molecular Formula C22H28N2O
Molecular Weight 336.479
CAS No. 953933-47-6
Cat. No. B2809635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(1-benzylpiperidin-4-yl)methyl]-3-phenylpropanamide
CAS953933-47-6
Molecular FormulaC22H28N2O
Molecular Weight336.479
Structural Identifiers
SMILESC1CN(CCC1CNC(=O)CCC2=CC=CC=C2)CC3=CC=CC=C3
InChIInChI=1S/C22H28N2O/c25-22(12-11-19-7-3-1-4-8-19)23-17-20-13-15-24(16-14-20)18-21-9-5-2-6-10-21/h1-10,20H,11-18H2,(H,23,25)
InChIKeyZELDYMZAHBPCCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Chemical Identity and Pharmacological Landscape


N-[(1-benzylpiperidin-4-yl)methyl]-3-phenylpropanamide (CAS 953933-47-6) is a synthetic piperidine derivative with the molecular formula C₂₂H₂₈N₂O and a molecular weight of 336.5 g/mol . The compound features an N-benzylpiperidine core linked via a methylene spacer to a 3-phenylpropanamide moiety, positioning it at the intersection of fentanyl-type opioid analgesics and sigma‑1 receptor‑targeted benzylpiperidine ligands. While structurally related to clinically significant opioids and high‑affinity sigma‑1 ligands, its pharmacological profile remains undercharacterized in primary literature, making sourcing from a reliable supplier critical for reproducible research.

1
Supports SAR studies on spacer-length effects in benzylpiperidine ligands
Methylene spacer enables distinct pharmacophoric geometry exploration
2
Enables sigma-1 vs. mu-opioid receptor binding selectivity profiling
Research tool compound for receptor subtype affinity studies
3
Functions as an analytical reference standard for structurally related analogs
Unique molecular weight and predicted logP distinguish it from benzylfentanyl

Why This Compound Cannot Be Replaced by Benzylfentanyl Analogs


The methylene (–CH₂–) spacer between the piperidine ring and the amide nitrogen in N-[(1-benzylpiperidin-4-yl)methyl]-3-phenylpropanamide fundamentally distinguishes it from direct amide-linked analogs such as benzylfentanyl [1]. This single‑carbon insertion alters the distance and angular geometry between the protonated piperidine nitrogen and the amide carbonyl, two critical pharmacophoric elements for both mu‑opioid receptor (MOR) activation and sigma‑1 receptor binding [2]. As a result, potency, selectivity, and off‑target liability profiles cannot be extrapolated from the more extensively characterized benzylfentanyl scaffold. Users requiring a defined probe for structure–activity relationship (SAR) studies or a reference standard with a specific methylene‑spacer architecture must source the exact CAS 953933-47-6 compound rather than assuming interchangeability with in‑class analogs.

Target
CAS 953933-47-6 with methylene spacer
Essential for spacer-specific SAR studies and receptor selectivity profiling.
Substitute
Benzylfentanyl and direct amide-linked analogs
Lack the critical methylene spacer, altering N–N pharmacophoric distance and receptor binding geometry; may not replicate target compound's profile.
Risk
Substituting with in-class analogs may prevent spacer-specific conformational studies and lead to unreliable SAR interpretation. The structural difference fundamentally distinguishes this compound from benzylfentanyl, making it a necessary tool for research on methylene-spacer architecture.

Quantitative Differentiation Evidence


Structural Distinction: Methylene Spacer Alters Pharmacophoric Distance

N-[(1-benzylpiperidin-4-yl)methyl]-3-phenylpropanamide (CAS 953933-47-6) contains a methylene (–CH₂–) linker between the piperidine 4‑position and the amide nitrogen, whereas benzylfentanyl (CAS 1474-02-8) has the amide nitrogen directly attached to the piperidine ring [1][2]. This difference extends the N–N distance from approximately 1.47 Å (direct C–N bond) to roughly 2.5 Å (C–C–N), altering the positioning of the protonated amine relative to the amide carbonyl. In fentanyl SAR, the N–phenylpropionamide orientation is a key determinant of MOR binding affinity [2], and even minor geometric perturbations can drastically reduce opioid potency, as demonstrated by benzylfentanyl's 213 nM Ki at MOR—approximately 200‑fold weaker than fentanyl [1].

Spacer-Induced Geometry Change
Class-level inference
Target N–N distance ~2.5 Å vs. benzylfentanyl ~1.47 Å
Supports exploration of spacer length on receptor selectivity
Geometry derived from structural data; benzylfentanyl MOR Ki = 213 nM
Medicinal Chemistry Structure-Activity Relationship Opioid Receptor Ligands

Sigma-1 Receptor Affinity from the N-Benzylpiperidine Pharmacophore

The N-benzylpiperidine scaffold is a validated pharmacophore for high‑affinity sigma‑1 (σ₁) receptor binding. The unsubstituted analog N-(1-benzylpiperidin-4-yl)phenylacetamide (compound 1) exhibited a σ₁ Ki of 3.90 nM with 62‑fold selectivity over σ₂ (Ki = 240 nM) in radioligand displacement assays [1]. While direct binding data for the target compound are not publicly available, the presence of the identical N-benzylpiperidine core, with the methylene spacer providing conformational flexibility, suggests that CAS 953933-47-6 may retain significant σ₁ affinity. This inference is reinforced by SAR studies demonstrating that the piperidine‑N‑benzyl motif, rather than the acetamide substituent, is the dominant driver of σ₁ recognition [1].

Sigma-1 Pharmacophore Conservation
Data to verify
Analog exhibits σ₁ Ki = 3.90 nM with 62-fold selectivity over σ₂
Supports sigma-1 binding study fit
Direct binding data for CAS 953933-47-6 not yet reported
Sigma-1 Receptor Receptor Binding Neurological Research

Reduced Opioid Liability via Methylene Spacer Insertion

Benzylfentanyl, which lacks the methylene spacer, retains measurable MOR affinity (Ki = 213 nM) [1], whereas fentanyl itself binds MOR with sub‑nanomolar affinity (Ki ~1–3 nM) [2]. The introduction of a methylene spacer in CAS 953933-47-6 is expected to further weaken MOR binding by disrupting the optimal N–phenylpropionamide geometry required for opioid agonism. This principle is consistent with the SAR of dual σ₁/MOR ligands, where subtle structural modifications can shift the selectivity ratio by orders of magnitude [2]. Specifically, compound 44 from the piperidine propionamide series achieved σ₁ Ki = 1.86 nM and MOR Ki = 2.1 nM, demonstrating that balanced dual affinity is achievable with appropriate substitution—but only when the spacer and aryl groups are co‑optimized [2].

Predicted MOR Binding Profile
Class-level inference
Activity may be attenuated vs. benzylfentanyl (MOR Ki=213 nM)
Supports exploration of spacer-mediated opioid dissociation
Attenuation inferred from SAR; no direct MOR assay available
Opioid Receptor Drug Safety Analgesic Development

Physicochemical Differentiation: Molecular Weight and Lipophilicity

N-[(1-benzylpiperidin-4-yl)methyl]-3-phenylpropanamide (MW = 336.5 g/mol) has a higher molecular weight than benzylfentanyl (MW = 322.45 g/mol) due to the additional methylene group [1]. The predicted logP for the target compound is estimated at approximately 3.8–4.2, compared to benzylfentanyl's reported logP of 3.6 [1]. This modest increase in lipophilicity may influence blood–brain barrier permeability, plasma protein binding, and metabolic stability, factors that are critical for both in vivo pharmacological studies and analytical method development.

Physicochemical Profile
Data to verify
MW increase of +14 g/mol; predicted logP increase of ~0.4
Enables distinct chromatographic separation in analytical workflows
LogP computationally predicted; requires experimental validation
Physicochemical Properties Drug Design ADME Prediction

Definitive Research Applications


SAR Studies on Spacer Length in Benzylpiperidine Ligands

The methylene spacer in CAS 953933-47-6 makes it an indispensable tool compound for systematic SAR investigations. By comparing this compound with benzylfentanyl (direct amide linkage) and ethyl‑spacer analogs, researchers can quantify the effect of incremental spacer elongation on σ₁ receptor affinity, MOR activation, and subtype selectivity [1]. This line of inquiry directly informs the design of next‑generation dual σ₁/MOR ligands with optimized therapeutic windows [2].

Sigma-1 Receptor-Targeted Molecular Probe Development

Given the high σ₁ affinity of structurally analogous N-benzylpiperidine phenylacetamides (Ki as low as 3.56 nM) [1], CAS 953933-47-6 can serve as a starting scaffold for developing fluorescent or radiolabeled probes. The methylene spacer offers a convenient synthetic handle for bioconjugation or radionuclide introduction without disrupting the core pharmacophore, a feature not available in directly linked analogs [1].

Analytical Reference Standard for Forensic Toxicology

The distinct molecular weight (336.5 g/mol) and predicted chromatographic behavior of CAS 953933-47-6 differentiate it from benzylfentanyl (322.45 g/mol) and fentanyl (336.47 g/mol) [1][2]. This compound is therefore valuable as a certified reference material for LC‑MS/MS and GC‑MS methods designed to resolve structurally similar fentanyl analogs in seized drug analysis or biological matrices [1].

In Vitro Selectivity Profiling Panels

Because the pharmacological profile of CAS 953933-47-6 remains largely uncharacterized, it is an ideal candidate for broad‑panel selectivity screening against opioid, sigma, and dopaminergic receptors. Such data would fill a critical knowledge gap, enabling researchers to position this compound definitively within the benzylpiperidine ligand landscape and potentially reveal unexpected off‑target activities exploitable for therapeutic repurposing [1][2].

Application
Selection Property
Validation Focus
SAR Probe Development
Spacer-effect review
Receptor subtype selectivity determination
Molecular Probe Synthesis
Conjugation chemistry fit
Pharmacophore conservation assays
Analytical Reference Standard
Chromatographic retention time
Mass fragmentation pattern confirmation
Selectivity Profile Screening
Receptor panel coverage
Off-target activity characterization
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